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molecular formula C8H8N2O B107739 5-Aminooxindole CAS No. 20876-36-2

5-Aminooxindole

Cat. No. B107739
M. Wt: 148.16 g/mol
InChI Key: JPUYXUBUJJDJNL-UHFFFAOYSA-N
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Patent
US07741336B2

Procedure details

To a solution of 5-nitro-oxindole (25 g) in 120 mL of dimethylacetamide in a Parr bottle was added 10% Pd/C (0.5 g). The mixture was hydrogenated (40 psi H2) for 16 h. The catalyst was removed by filtration and the filtrate was diluted with ether (2 L) to provide 5-amino-oxindole (10.5 g; 50%).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
catalyst
Reaction Step One
Yield
50%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[NH:9][C:8](=[O:13])[CH2:7]2)([O-])=O>CC(N(C)C)=O.[Pd]>[NH2:1][C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[NH:9][C:8](=[O:13])[CH2:7]2

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C2CC(NC2=CC1)=O
Name
Quantity
120 mL
Type
solvent
Smiles
CC(=O)N(C)C
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
ADDITION
Type
ADDITION
Details
the filtrate was diluted with ether (2 L)

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C2CC(NC2=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.5 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 50.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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